molecular formula C7H15NO B1528841 2-Cyclopropyl-2-methoxy-propylamine CAS No. 1416352-04-9

2-Cyclopropyl-2-methoxy-propylamine

Cat. No. B1528841
M. Wt: 129.2 g/mol
InChI Key: OHAIVYMIFIKNJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Cyclopropyl-2-methoxy-propylamine” were not found, there are general methods for synthesizing cyclopropylamines. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the synthesis of cyclopropylamine with phase transfer catalysis .


Molecular Structure Analysis

The molecular weight of “2-Cyclopropyl-2-methoxy-propylamine” is 143.23 g/mol. The compound has a density of 0.924 g/mL at 25°C. The boiling point of the compound is 156°C.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-2-methoxy-propylamine” were not found, cyclopropylamines in general can participate in various chemical reactions. For example, they can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

“2-Cyclopropyl-2-methoxy-propylamine” is a colorless to yellow liquid. It has a molecular weight of 143.23 g/mol and a density of 0.924 g/mL at 25°C. The boiling point of the compound is 156°C, and it has a refractive index of 1.4547 (20°C).

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopropylamine in Neurotransmitter Analogs : The Kulinkovich reaction, a Ti(IV)-mediated cyclopropanation, has been used to synthesize substituted 2-phenylcyclopropylamines and analogs of neurotransmitters like histamine and tryptamine. This highlights the role of cyclopropylamine derivatives in mimicking neurotransmitter activity and potentially inhibiting monoamine oxidase (Faler & Joullié, 2007).

  • Chemoenzymatic Synthesis of Analogues : An efficient chemo-enzymatic route has been developed for the synthesis of (S)-1-cyclopropyl-2-methoxyethanamine, a key intermediate for creating certain receptor antagonists, showcasing the versatility of cyclopropylamine derivatives in medicinal chemistry (Parker et al., 2012).

  • Formation of Cyclopropylamines : A mild, one-step method has been described for cyclopropylating amines, including the creation of mono- and dicyclopropylamines, demonstrating the accessibility of cyclopropylamine derivatives for various chemical applications (Gillaspy et al., 1995).

Mechanism-Based Inhibition Studies

  • Inhibition of Monoamine Oxidases : Cyclopropylamines, including those with a methoxy substituent at the 2-position of the cyclopropyl ring, are investigated as mechanism-based inhibitors of monoamine oxidases (MAO) for the treatment of depression and cancer. This illustrates the biochemical significance of cyclopropylamine derivatives in designing therapeutic agents (Malcomson et al., 2015).

Analytical and Bioanalytical Applications

  • Characterization of Arylcyclohexylamines : The study of the synthesis and analytical characterization of arylcyclohexylamines, including their determination in biological matrices like blood, urine, and vitreous humor, has been conducted. This showcases the application of cyclopropylamine derivatives in forensic toxicology and drug testing (De Paoli et al., 2013).

Pharmaceutical Research

  • Novel Anesthetics Development : Cyclopropyl-methoxycarbonyl metomidate, a derivative of cyclopropylamine, has been studied for its potential as a novel anesthetic, indicating the application of cyclopropylamine derivatives in the development of new pharmacological agents (Campagna et al., 2014).

Future Directions

While specific future directions for “2-Cyclopropyl-2-methoxy-propylamine” were not found, research involving cyclopropylamines is ongoing. For instance, new methodologies in C-C bond formation are being explored using photoinduced single electron transfers .

properties

IUPAC Name

2-cyclopropyl-2-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAIVYMIFIKNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-methoxy-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-methoxy-propylamine
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Reactant of Route 5
2-Cyclopropyl-2-methoxy-propylamine
Reactant of Route 6
2-Cyclopropyl-2-methoxy-propylamine

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